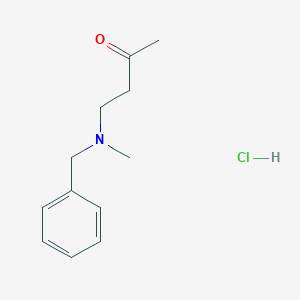
5-Fluoro-4-iodothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-iodothiophene-2-carboxylic acid is an organic compound that belongs to the class of halogenated thiophenes It is characterized by the presence of both fluorine and iodine atoms attached to a thiophene ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 5-fluorothiophene-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-iodothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Applications De Recherche Scientifique
5-Fluoro-4-iodothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorothiophene-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodothiophene-2-carboxylic acid: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
5-Bromo-4-iodothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.
Uniqueness
5-Fluoro-4-iodothiophene-2-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and as a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C5H2FIO2S |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
5-fluoro-4-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2FIO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) |
Clé InChI |
LJKLJAMDZRAZHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1I)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
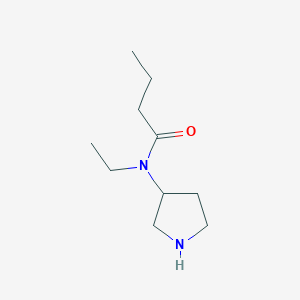
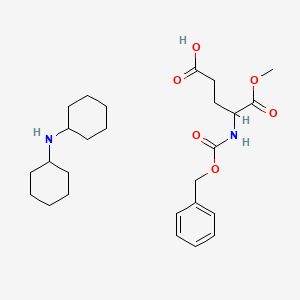
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)

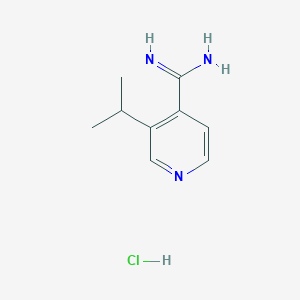
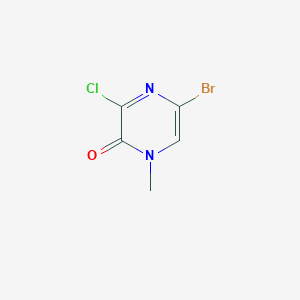

![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
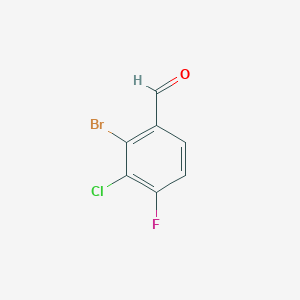
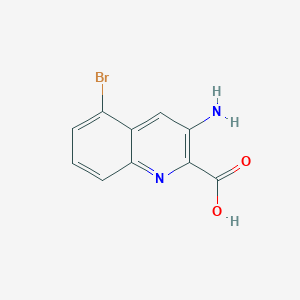
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

